2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with different substituents replacing the chloro group.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a lead compound in drug discovery, particularly for its interactions with biological targets.
Biochemistry: Studying its effects on enzyme activity and protein interactions.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Polymer Science: Use in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide: Lacks the 2-methylpropyl group.
N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide: Lacks the chloro group.
2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of both the chloro and 2-methylpropyl groups in 2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide may confer unique chemical properties, such as increased lipophilicity or specific binding interactions with biological targets.
Properties
Molecular Formula |
C16H19ClN2O3S |
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Molecular Weight |
354.9 g/mol |
IUPAC Name |
2-chloro-N-(2,4-dimethoxyphenyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H19ClN2O3S/c1-9(2)7-13-14(19-16(17)23-13)15(20)18-11-6-5-10(21-3)8-12(11)22-4/h5-6,8-9H,7H2,1-4H3,(H,18,20) |
InChI Key |
ZHBXXGJLJQBDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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